molecular formula C26H42N2O12 B12296785 rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid

rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B12296785
M. Wt: 574.6 g/mol
InChI Key: AWYHHFPRRXACRT-QUOODJBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often used in medicinal chemistry and organic synthesis due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Protecting Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, while the methoxycarbonyl group is added to protect the carboxylic acid functionality.

    Functional Group Manipulation: Various reagents and conditions are used to introduce and manipulate functional groups on the piperidine ring.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carboxylic acids to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Building Blocks: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: May serve as ligands in catalytic reactions.

Biology

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties.

Industry

    Material Science: Used in the synthesis of polymers or other advanced materials.

Mechanism of Action

The mechanism of action of rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Such as piperidine-4-carboxylic acid and its esters.

    Boc-Protected Amines: Such as Boc-protected lysine or arginine derivatives.

Uniqueness

The unique combination of functional groups in rel-(2S,4R)-1-(tert-butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acid provides distinct chemical properties, making it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C26H42N2O12

Molecular Weight

574.6 g/mol

IUPAC Name

(2R,4S)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid;(2S,4R)-2-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/2C13H21NO6/c2*1-13(2,3)20-12(18)14-6-5-8(10(15)16)7-9(14)11(17)19-4/h2*8-9H,5-7H2,1-4H3,(H,15,16)/t2*8-,9+/m10/s1

InChI Key

AWYHHFPRRXACRT-QUOODJBBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O.CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)C(=O)O

Origin of Product

United States

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